molecular formula C16H18N4O3 B14945713 1-(2-Methoxyphenyl)-4-(3-nitropyridin-2-yl)piperazine

1-(2-Methoxyphenyl)-4-(3-nitropyridin-2-yl)piperazine

Cat. No.: B14945713
M. Wt: 314.34 g/mol
InChI Key: SVTHWAFRWPIMII-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(3-nitropyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a nitropyridinyl group, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-4-(3-nitropyridin-2-yl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl and nitropyridinyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-(3-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(3-nitropyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(3-nitropyridin-2-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and nitropyridinyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-(3-nitropyridin-2-yl)piperazine can be compared with similar compounds such as:

  • 1-(2-Methoxyphenyl)-4-(2-nitropyridin-3-yl)piperazine
  • 1-(2-Methoxyphenyl)-4-(4-nitropyridin-2-yl)piperazine These compounds share structural similarities but differ in the position of the nitro group on the pyridine ring, which can significantly affect their chemical and biological properties. The unique combination of substituents in this compound contributes to its distinct characteristics and potential applications.

This article provides a detailed overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration of this compound may uncover new and exciting uses in various scientific fields.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(3-nitropyridin-2-yl)piperazine

InChI

InChI=1S/C16H18N4O3/c1-23-15-7-3-2-5-13(15)18-9-11-19(12-10-18)16-14(20(21)22)6-4-8-17-16/h2-8H,9-12H2,1H3

InChI Key

SVTHWAFRWPIMII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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